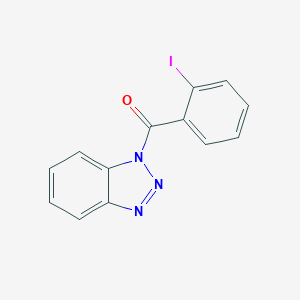

Benzotriazol-1-yl-(2-iodophenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

benzotriazol-1-yl-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8IN3O/c14-10-6-2-1-5-9(10)13(18)17-12-8-4-3-7-11(12)15-16-17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRPPTLBUXBNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Benzotriazol-1-yl-(2-iodophenyl)methanone

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Benzotriazol-1-yl-(2-iodophenyl)methanone, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of a specific, published protocol for this exact molecule, this guide outlines a robust synthetic strategy based on well-established acylation reactions of benzotriazole.

Core Synthesis Strategy

The most direct and widely recognized method for the preparation of N-acylbenzotriazoles is the reaction of a corresponding acyl chloride with 1H-benzotriazole. This reaction proceeds via a nucleophilic acyl substitution, where the nitrogen of the benzotriazole ring attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired product and hydrochloric acid as a byproduct. A base is typically added to neutralize the HCl and drive the reaction to completion.

A plausible synthetic route for Benzotriazol-1-yl-(2-iodophenyl)methanone involves the reaction between 2-iodobenzoyl chloride and 1H-benzotriazole.

Data Presentation

Table 1: Properties of Starting Materials

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Iodobenzoyl chloride | C₇H₄ClIO | 266.46[1] | 27-31 | 105-106 (at 1 mmHg) |

| 1H-Benzotriazole | C₆H₅N₃ | 119.12 | 98-100 | 201-204 (at 15 mmHg) |

Experimental Protocols

This section provides a generalized experimental protocol for the synthesis of Benzotriazol-1-yl-(2-iodophenyl)methanone based on standard procedures for N-acylation of benzotriazole.

Synthesis of 1H-Benzotriazole (if not commercially available)

A common method for the synthesis of 1H-benzotriazole is the diazotization of o-phenylenediamine.[2]

-

Materials: o-phenylenediamine, glacial acetic acid, sodium nitrite, water.

-

Procedure:

-

Dissolve o-phenylenediamine in a mixture of glacial acetic acid and water.

-

Cool the solution to 15°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while stirring. An exothermic reaction will occur.

-

Allow the reaction mixture to cool, which will result in the precipitation of crude benzotriazole.

-

Collect the crude product by filtration and wash with cold water.

-

Recrystallize the crude product from hot water to obtain purified 1H-benzotriazole.

-

This proposed method is analogous to the synthesis of similar N-acylbenzotriazoles.[3][4]

-

Materials: 1H-benzotriazole, 2-iodobenzoyl chloride, anhydrous pyridine (or triethylamine), anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzotriazole in an anhydrous solvent (e.g., THF or DCM).

-

Add an equimolar amount of a base (e.g., pyridine or triethylamine) to the solution and stir.

-

Slowly add a solution of 2-iodobenzoyl chloride in the same anhydrous solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for a period of 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the precipitated salt (pyridinium or triethylammonium chloride) is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Expected Characterization

While specific spectroscopic data for the title compound is not available, the following are the expected analytical characterization techniques and general observations:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show multiplets in the aromatic region corresponding to the protons of the benzotriazole and the 2-iodophenyl rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the carbonyl carbon, as well as the carbons of the two aromatic ring systems.

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected, typically in the range of 1700-1750 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₃H₈IN₃O, MW: 349.13 g/mol ).

Safety Considerations

-

Acyl chlorides, such as 2-iodobenzoyl chloride, are corrosive and react with moisture. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

-

Organic solvents like THF and DCM are flammable and should be handled with care.

-

Pyridine and triethylamine are flammable and have strong odors. Use them in a well-ventilated area or a fume hood.

References

- 1. 2-Iodobenzoyl chloride | C7H4ClIO | CID 69112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties of Benzotriazol-1-yl-(2-iodophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Benzotriazol-1-yl-(2-iodophenyl)methanone. This compound belongs to the class of N-acylbenzotriazoles, which are recognized as stable and versatile acylating agents in organic synthesis. The presence of an iodine atom on the phenyl ring offers a potential site for further functionalization, making it an attractive intermediate for the development of novel pharmaceutical compounds and other functional materials. This guide details a probable synthesis protocol, predicted physicochemical properties, and expected spectral data based on established chemical principles and data from analogous structures.

Introduction

N-acylbenzotriazoles are valuable reagents in organic chemistry, serving as efficient and stable alternatives to acyl chlorides for a variety of acylation reactions, including N-, C-, S-, and O-acylations. Their stability under ambient conditions and the mild reaction conditions required for their use make them particularly advantageous in complex syntheses. Benzotriazol-1-yl-(2-iodophenyl)methanone is a specific derivative that incorporates an ortho-iodinated phenyl group. This structural feature is of significant interest in medicinal chemistry and materials science, as the carbon-iodine bond can be readily modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse molecular fragments. This guide outlines the expected chemical behavior and provides a framework for the synthesis and characterization of this target molecule.

Chemical Properties and Reactivity

Benzotriazol-1-yl-(2-iodophenyl)methanone is expected to exhibit the characteristic reactivity of N-acylbenzotriazoles. The benzotriazole moiety serves as an excellent leaving group, facilitating the transfer of the 2-iodobenzoyl group to a wide range of nucleophiles.

Key Predicted Reactions:

-

N-Acylation: Reaction with primary and secondary amines to form the corresponding amides.

-

O-Acylation: Reaction with alcohols and phenols to yield esters.

-

S-Acylation: Reaction with thiols to produce thioesters.

-

C-Acylation (Friedel-Crafts type): Acylation of electron-rich aromatic and heterocyclic compounds in the presence of a Lewis acid catalyst.

The presence of the iodine atom is not expected to significantly interfere with the acylating ability of the molecule. However, it provides a reactive handle for subsequent modifications, which is a key feature for its application in combinatorial chemistry and drug discovery.

Synthesis

Experimental Protocol: Synthesis from 2-Iodobenzoic Acid

Reaction Scheme:

Materials:

-

2-Iodobenzoic acid

-

1H-Benzotriazole

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-iodobenzoic acid (1.0 eq) in anhydrous DCM (or THF), add 1H-Benzotriazole (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.

Physicochemical and Spectral Data (Predicted)

As no experimental data for Benzotriazol-1-yl-(2-iodophenyl)methanone has been found in the literature, the following properties are predicted based on the known data of similar N-acylbenzotriazoles and iodinated aromatic compounds.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₈IN₃O |

| Molecular Weight | 349.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 120-140 °C (Predicted range) |

| Solubility | Soluble in common organic solvents (DCM, THF, Acetone); Insoluble in water. |

Spectral Data

The following spectral data are predicted and can be used as a reference for the characterization of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Benzotriazole Protons: Multiplets in the range of δ 7.5-8.5 ppm. The four protons of the benzotriazole ring will likely appear as distinct signals.

-

2-Iodophenyl Protons: Multiplets in the range of δ 7.2-8.0 ppm. The aromatic protons of the 2-iodophenyl group will show characteristic splitting patterns based on their coupling with adjacent protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal is expected in the range of δ 165-175 ppm.

-

Benzotriazole Carbons: Signals for the carbons of the benzotriazole ring are expected in the aromatic region (δ 110-150 ppm).

-

2-Iodophenyl Carbons: Signals for the carbons of the 2-iodophenyl ring will also appear in the aromatic region. The carbon atom attached to the iodine will show a characteristic chemical shift, typically at a lower field (around δ 90-100 ppm).

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong absorption band is expected around 1700-1750 cm⁻¹, characteristic of the carbonyl group in an N-acylbenzotriazole.

-

C=C and C=N Stretches: Aromatic and triazole ring stretching vibrations are expected in the region of 1450-1600 cm⁻¹.

-

C-I Stretch: A weak absorption may be observed in the fingerprint region.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 349.13). The isotopic pattern of iodine (¹²⁷I is 100% abundant) will be distinct. Fragmentation patterns would likely involve the loss of the benzotriazole moiety.

Experimental Workflow and Logic

The general workflow for the synthesis and characterization of Benzotriazol-1-yl-(2-iodophenyl)methanone is outlined below. This logical progression ensures the successful synthesis and purification of the target compound, followed by rigorous structural confirmation.

Potential Applications in Drug Development

While no specific biological activities or signaling pathway involvement for Benzotriazol-1-yl-(2-iodophenyl)methanone have been reported, its structural features suggest several potential applications in drug discovery and development. The benzotriazole nucleus is a known pharmacophore present in various bioactive molecules. The 2-iodobenzoyl moiety can serve as a versatile scaffold for the construction of compound libraries through parallel synthesis, utilizing the C-I bond for diversification. This approach allows for the rapid exploration of structure-activity relationships (SAR) in the quest for new therapeutic agents.

Conclusion

Benzotriazol-1-yl-(2-iodophenyl)methanone is a synthetically accessible N-acylbenzotriazole with significant potential as a building block in medicinal chemistry and materials science. This technical guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles. The predicted physicochemical and spectral data herein should serve as a valuable reference for researchers working with this and related compounds. The versatility of the N-acylbenzotriazole group for acylation, combined with the potential for further modification at the iodo-position, makes this molecule a valuable tool for the development of novel chemical entities.

Elucidation of Benzotriazol-1-yl-(2-iodophenyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. N-acylbenzotriazoles, in particular, serve as versatile and stable acylating agents in organic synthesis. The introduction of a 2-iodophenyl group to the benzotriazole core via a methanone linker presents an interesting scaffold for further chemical modification, potentially leading to novel therapeutic agents. The iodine atom can serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. This guide focuses on the synthetic strategy and the expected analytical data for the structural confirmation of benzotriazol-1-yl-(2-iodophenyl)methanone.

Synthesis and Experimental Protocols

The synthesis of benzotriazol-1-yl-(2-iodophenyl)methanone can be efficiently achieved through the reaction of 2-iodobenzoic acid with benzotriazole. A well-established method for this transformation is the Katritzky protocol, which involves the conversion of the carboxylic acid to its corresponding N-acylbenzotriazole using thionyl chloride.[1][2][3]

Proposed Synthetic Protocol

Materials:

-

2-Iodobenzoic acid

-

Benzotriazole

-

Thionyl chloride (SOCl2)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 2-iodobenzoic acid (1.0 eq) and benzotriazole (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product, benzotriazol-1-yl-(2-iodophenyl)methanone.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for benzotriazol-1-yl-(2-iodophenyl)methanone.

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for benzotriazol-1-yl-(2-iodophenyl)methanone based on the analysis of similar compounds.

Predicted 1H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.4 | d | 1H | H-6' (Benzotriazole) |

| ~8.0-8.2 | d | 1H | H-3" (Iodophenyl) |

| ~7.8-8.0 | d | 1H | H-3' (Benzotriazole) |

| ~7.6-7.8 | t | 1H | H-5' (Benzotriazole) |

| ~7.4-7.6 | t | 1H | H-4' (Benzotriazole) |

| ~7.3-7.5 | t | 1H | H-5" (Iodophenyl) |

| ~7.2-7.4 | t | 1H | H-4" (Iodophenyl) |

| ~7.0-7.2 | d | 1H | H-6" (Iodophenyl) |

Solvent: CDCl3

Predicted 13C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165-168 | C=O (Carbonyl) |

| ~145-147 | C-7a' (Benzotriazole) |

| ~140-142 | C-1" (Iodophenyl) |

| ~135-137 | C-3a' (Benzotriazole) |

| ~133-135 | C-3" (Iodophenyl) |

| ~130-132 | C-5" (Iodophenyl) |

| ~129-131 | C-5' (Benzotriazole) |

| ~128-130 | C-4" (Iodophenyl) |

| ~125-127 | C-4' (Benzotriazole) |

| ~120-122 | C-6" (Iodophenyl) |

| ~114-116 | C-6' (Benzotriazole) |

| ~94-96 | C-2" (Iodophenyl) |

Solvent: CDCl3

Predicted Mass Spectrometry Data

| m/z | Assignment |

| ~349 | [M]+ (Molecular Ion) |

| ~222 | [M - C6H4N3]+ |

| ~204 | [M - I]+ |

| ~119 | [C6H4N3]+ |

| ~76 | [C6H4]+ |

Ionization Mode: Electron Ionization (EI)

Predicted IR Spectroscopy Data

| Wavenumber (cm-1) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1700-1720 | C=O stretch (Ketone) |

| ~1600-1450 | Aromatic C=C stretch |

| ~1300-1200 | C-N stretch |

| ~750-700 | C-I stretch |

Structure and Logical Relationships

The structural elucidation of benzotriazol-1-yl-(2-iodophenyl)methanone relies on the logical interpretation of data from various analytical techniques.

Caption: Logical workflow for the structural elucidation of the target compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural characterization of benzotriazol-1-yl-(2-iodophenyl)methanone. While experimental data for this specific molecule is not currently available, the proposed synthetic protocol and the predicted spectroscopic data offer a robust starting point for any research endeavor focused on this compound. The analytical predictions are grounded in the well-documented chemistry of N-acylbenzotriazoles and related aromatic compounds. Researchers and drug development professionals can utilize this guide to synthesize and unequivocally identify this novel compound, paving the way for the exploration of its potential biological activities.

References

- 1. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]

- 2. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 3. N-Acylbenzotriazoles: neutral acylating reagents for the preparation of primary, secondary, and tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for Benzotriazol-1-yl-(2-iodophenyl)methanone Currently Unavailable

A comprehensive search for experimental spectroscopic data (NMR, IR, Mass Spectrometry) and detailed synthesis protocols for the specific compound Benzotriazol-1-yl-(2-iodophenyl)methanone did not yield specific results for this exact molecule. The required quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, as well as established experimental procedures for its synthesis and analysis, are not available in the public domain through the conducted searches.

While data exists for structurally related compounds—such as other substituted benzotriazole methanones or different N-acylbenzotriazoles—this information cannot be reliably extrapolated to the 2-iodo-substituted variant. The electronic and steric effects of the iodine atom at the ortho position of the phenyl ring would induce unique shifts and patterns in all spectroscopic analyses, making a direct comparison with other analogues inaccurate for a technical guide aimed at researchers.

To provide a framework for future analysis, should the data become available, this guide outlines the expected spectroscopic features and the methodologies that would be employed for characterization.

Predicted Molecular Structure and Key Features

The fundamental structure consists of a benzotriazole ring linked via a carbonyl group to a 2-iodophenyl ring. The analysis would focus on confirming the connectivity and the specific substitution patterns on both aromatic systems.

Caption: Molecular components of the target compound.

Anticipated Spectroscopic Data & Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct multiplets in the aromatic region (approx. 7.0-8.5 ppm). The four protons of the benzotriazole ring and the four protons of the 2-iodophenyl ring would likely overlap, requiring 2D NMR techniques (like COSY) for unambiguous assignment. The ortho-position of the iodine atom would significantly influence the chemical shifts of the adjacent protons on the phenyl ring.

-

¹³C NMR: The carbon spectrum would be characterized by a downfield signal for the carbonyl carbon (approx. 165-175 ppm). The carbon atom bearing the iodine (C-I) would show a signal at a characteristic chemical shift, typically shielded compared to an unsubstituted carbon. The remaining aromatic carbons would appear in the 110-150 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the range of 1680-1720 cm⁻¹. Other key signals would include C=C stretching for the aromatic rings (approx. 1450-1600 cm⁻¹) and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be crucial for confirming the molecular weight. The exact mass of the molecular ion peak would be sought. A characteristic isotopic pattern would be expected due to the presence of iodine (¹²⁷I), which is monoisotopic. Fragmentation analysis would likely show cleavage at the C-N bond (acyl-nitroxyl) and the bond between the carbonyl carbon and the iodophenyl ring.

Experimental Protocols

General Synthesis Protocol

The synthesis of N-acylbenzotriazoles is typically achieved by reacting a carboxylic acid with 1H-benzotriazole. For the target compound, this would involve the reaction of 2-iodobenzoic acid with 1H-benzotriazole in the presence of a coupling agent or after conversion of the carboxylic acid to a more reactive species like an acyl chloride.

Caption: General synthetic workflow for the target compound.

Spectroscopic Analysis Workflow

A standard workflow for structural elucidation combines multiple spectroscopic techniques to build a complete picture of the molecule.

Caption: Integrated workflow for spectroscopic characterization.

This document serves as a template for what a comprehensive technical guide would entail. Researchers and drug development professionals are advised to seek out primary literature or perform their own synthesis and analysis to obtain the specific data required for Benzotriazol-1-yl-(2-iodophenyl)methanone .

An In-depth Technical Guide to Benzotriazol-1-yl-(2-iodophenyl)methanone

I. Chemical Identifiers and Properties

Direct identifiers for Benzotriazol-1-yl-(2-iodophenyl)methanone are not prominently listed in public databases. However, identifiers for its key precursors and a closely related analogue are provided below for reference.

Table 1: Identifiers for Key Precursors and a Structural Analogue

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 1H-Benzotriazole | 95-14-7[1][2][3][4] | C₆H₅N₃ | 119.12[1][3][4] | Melting Point: 97-99 °C[1] |

| 2-Iodobenzoyl chloride | 609-67-6[5][6] | C₇H₄ClIO | 266.46[5][6][7] | Melting Point: 27-31 °C; Boils at 105-106 °C at 1 mmHg[5][6] |

| (1H-1,2,3-Benzotriazol-1-yl)(2-chlorophenyl)methanone | Not Available | C₁₃H₈ClN₃O | 257.68 | Melting Point: 81-83 °C[8] |

II. Synthesis of Benzotriazol-1-yl-(2-iodophenyl)methanone

N-acylbenzotriazoles are versatile and stable acylating agents, often synthesized from carboxylic acids or their corresponding acyl chlorides.[9][10] Several methods are reported for the synthesis of N-acylbenzotriazoles with a variety of substituents.[8][11][12][13] A plausible and efficient method for the synthesis of the title compound is the reaction of 2-iodobenzoyl chloride with 1H-benzotriazole.

Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of similar N-acylbenzotriazoles.[8][13]

Materials:

-

2-Iodobenzoyl chloride

-

1H-Benzotriazole

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.2 equivalents of 1H-benzotriazole in anhydrous dichloromethane.

-

Addition of Base: To the solution from step 1, add 1.2 equivalents of triethylamine. Stir the mixture at room temperature for 10 minutes.

-

Addition of Acyl Chloride: Slowly add a solution of 1.0 equivalent of 2-iodobenzoyl chloride in anhydrous dichloromethane to the stirred mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

-

Work-up: Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Benzotriazol-1-yl-(2-iodophenyl)methanone.[8]

Logical Workflow for Synthesis:

Caption: Synthetic workflow for Benzotriazol-1-yl-(2-iodophenyl)methanone.

III. Potential Applications and Further Research

N-acylbenzotriazoles are widely recognized as valuable intermediates in organic synthesis, particularly for the preparation of amides, esters, and ketones due to the excellent leaving group ability of the benzotriazole moiety.[11] They are often preferred over acyl chlorides due to their higher stability and milder reaction conditions.[9][10] The presence of an iodine atom on the phenyl ring of Benzotriazol-1-yl-(2-iodophenyl)methanone opens up possibilities for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a potentially versatile building block in the synthesis of complex molecules and pharmaceutical agents.

Further research would be required to isolate and characterize Benzotriazol-1-yl-(2-iodophenyl)methanone fully, including obtaining its CAS number, and determining its precise physical and spectral properties. Investigating its reactivity in various organic transformations would also be of significant interest to the scientific community.

General Synthetic Pathway for N-Acylbenzotriazoles:

Caption: General pathway for the synthesis and application of N-acylbenzotriazoles.

References

- 1. 1H-Benzotriazole | 95-14-7 [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Benzotriazole for synthesis 95-14-7 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. 2-Iodobenzoyl chloride 98 609-67-6 [sigmaaldrich.com]

- 7. 2-Iodobenzoyl chloride | C7H4ClIO | CID 69112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 10. Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids [scielo.org.mx]

- 11. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]

An In-depth Technical Guide on the Mechanism of Action of Benzotriazole Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Benzotriazole and its derivatives have carved a significant niche in organic synthesis, serving as versatile and highly effective reagents and auxiliaries. Their unique chemical properties enable a wide array of transformations, making them invaluable tools in the construction of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the core mechanisms through which benzotriazole derivatives exert their synthetic utility, with a focus on their roles as synthetic auxiliaries, leaving groups, and ligands in transition-metal catalysis.

Benzotriazole as a Versatile Synthetic Auxiliary

One of the most powerful applications of benzotriazole in organic synthesis is its use as a "synthetic auxiliary." In this capacity, it can be temporarily incorporated into a molecule to facilitate a specific transformation and is subsequently removed. This strategy is particularly prominent in acylation reactions, where N-acylbenzotriazoles have emerged as stable, neutral, and highly efficient acylating agents.[1][2]

The general mechanism involves the activation of a carboxylic acid by its conversion to an N-acylbenzotriazole. This intermediate is significantly more reactive towards nucleophiles than the parent carboxylic acid but is often more stable and easier to handle than the corresponding acyl chloride.[2]

N-acylbenzotriazoles are excellent reagents for the synthesis of primary, secondary, and tertiary amides under mild conditions.[3] The benzotriazolide anion is a superb leaving group, which facilitates the nucleophilic attack by an amine on the activated carbonyl carbon.

Below is a generalized workflow for the benzotriazole-mediated synthesis of amides:

References

Benzotriazol-1-yl-(2-iodophenyl)methanone: An In-Depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Benzotriazol-1-yl-(2-iodophenyl)methanone, a key intermediate in various synthetic pathways. Due to the limited availability of specific experimental data for this compound, this document establishes a predictive framework based on the known physicochemical properties of the parent benzotriazole moiety and related N-acylbenzotriazoles. Furthermore, this guide presents detailed experimental protocols for determining the precise solubility and stability profiles of Benzotriazol-1-yl-(2-iodophenyl)methanone, adhering to internationally recognized guidelines. These methodologies are designed to furnish researchers and drug development professionals with the robust data necessary for formulation development, process optimization, and regulatory submissions.

Introduction

Benzotriazol-1-yl-(2-iodophenyl)methanone belongs to the class of N-acylbenzotriazoles, which are widely recognized as stable and versatile acylating agents in organic synthesis. The presence of the benzotriazole group often confers crystalline stability to the molecule, while the 2-iodophenyl moiety introduces specific steric and electronic features that can influence its reactivity, solubility, and metabolic fate. A thorough understanding of the solubility and stability of this compound is paramount for its effective application in research and development, particularly in the context of medicinal chemistry and materials science. This guide aims to bridge the current knowledge gap by providing both theoretical insights and practical experimental workflows.

Predicted Physicochemical Properties

-

1H-Benzotriazole: The parent compound, 1H-Benzotriazole, exhibits moderate solubility in water (approximately 19.8 g/L at 25°C) and is soluble in a range of organic solvents, including ethanol, benzene, toluene, chloroform, and N,N-dimethylformamide.[1] Its solubility is influenced by temperature and the polarity of the solvent.[2][3]

-

N-Acylbenzotriazoles: This class of compounds is generally characterized by their crystalline nature and stability at room temperature, which makes them advantageous alternatives to more reactive acyl halides. Their stability, however, can be influenced by factors such as pH and the presence of nucleophiles.

Based on these characteristics, it is anticipated that Benzotriazol-1-yl-(2-iodophenyl)methanone will be a crystalline solid with limited aqueous solubility and greater solubility in common organic solvents. The bulky and nonpolar 2-iodophenyl group is expected to decrease water solubility compared to the parent benzotriazole.

Solubility Profile: Experimental Protocol

To ascertain the precise solubility of Benzotriazol-1-yl-(2-iodophenyl)methanone, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for determining the equilibrium solubility in a range of pharmaceutically relevant solvents.

Materials and Equipment

-

Benzotriazol-1-yl-(2-iodophenyl)methanone (high purity)

-

Solvents: Purified Water, Phosphate Buffer (pH 7.4), 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Validated analytical method for the quantification of Benzotriazol-1-yl-(2-iodophenyl)methanone

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of the target compound.

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation

The quantitative solubility data should be compiled into a clear and structured table for easy comparison across different solvents and conditions.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | ||

| Phosphate Buffer (pH 7.4) | 37 | ||

| 0.1 N HCl | 37 | ||

| 0.1 N NaOH | 37 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane | 25 | ||

| DMSO | 25 |

Stability Profile: Experimental Protocol

Assessing the chemical stability of Benzotriazol-1-yl-(2-iodophenyl)methanone is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies under various stress conditions are recommended, following the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Materials and Equipment

-

Benzotriazol-1-yl-(2-iodophenyl)methanone (high purity)

-

Reagents for stress conditions: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

-

Validated stability-indicating analytical method

Experimental Workflow

The following diagram outlines the workflow for conducting forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Data Presentation

The results of the stability studies should be tabulated to summarize the extent of degradation under each stress condition and to list any identified degradation products.

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (if any) |

| 0.1 N HCl | ||||

| 0.1 N NaOH | ||||

| 3% H₂O₂ | ||||

| Thermal | 60 | |||

| Photolytic (ICH Q1B) | 25 |

Biological Context and Signaling Pathways

While specific signaling pathways involving Benzotriazol-1-yl-(2-iodophenyl)methanone have not been elucidated, various benzotriazole derivatives have been investigated for their biological activities. For instance, some derivatives have shown antimicrobial and cytotoxic properties.[4][5] The biological activity of such compounds is often attributed to their ability to interact with specific enzymes or receptors, thereby modulating cellular signaling.

Should Benzotriazol-1-yl-(2-iodophenyl)methanone be investigated as a potential therapeutic agent, a logical workflow for target identification and pathway analysis would be as follows:

Caption: Workflow for Biological Activity and Pathway Analysis.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of Benzotriazol-1-yl-(2-iodophenyl)methanone, grounded in the known properties of related compounds. The detailed experimental protocols presented herein offer a clear and actionable framework for researchers to generate the specific and reliable data required for advancing their research and development activities. The systematic application of these methodologies will enable a comprehensive characterization of this important synthetic intermediate, facilitating its effective use in the fields of drug discovery and materials science.

References

Benzotriazole Derivatives: A Comprehensive Technical Guide for Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole, a bicyclic heterocyclic compound, has emerged as a versatile scaffold in chemical research, particularly in the fields of medicinal chemistry and materials science. Its unique chemical structure, characterized by a fused benzene and triazole ring, allows for a wide range of chemical modifications, leading to a diverse library of derivatives with a broad spectrum of biological activities and physicochemical properties. This technical guide provides an in-depth review of the synthesis, mechanisms of action, and applications of benzotriazole derivatives, with a focus on quantitative data and detailed experimental protocols to aid researchers in their scientific endeavors.

The significance of benzotriazole derivatives in drug discovery is underscored by their demonstrated efficacy as antimicrobial, anticancer, antiviral, and antioxidant agents.[1][2] The structural backbone of benzotriazole is present in several commercially available pharmaceuticals and experimental drugs.[3] In materials science, these compounds are widely utilized as effective corrosion inhibitors, particularly for copper and its alloys, and as UV stabilizers.[2][4] This guide will systematically explore these key areas, presenting curated data and methodologies to facilitate further research and development.

Synthesis of Benzotriazole Derivatives

The synthesis of the core benzotriazole structure and its subsequent derivatization are well-established processes in organic chemistry. The most common method for synthesizing the benzotriazole ring involves the diazotization of ortho-phenylenediamine.[2] Further functionalization is typically achieved through N-alkylation or N-acylation, allowing for the introduction of various substituents to modulate the compound's properties.[2]

General Synthesis Workflow

The overall process for synthesizing and evaluating benzotriazole derivatives typically follows a logical progression from initial synthesis and purification to comprehensive biological or material science-based evaluation.

Caption: A generalized workflow for the synthesis, characterization, and evaluation of benzotriazole derivatives.

Applications in Medicinal Chemistry

Benzotriazole derivatives have shown significant promise in various therapeutic areas due to their ability to interact with a wide range of biological targets.

Anticancer Activity

A substantial body of research has focused on the development of benzotriazole derivatives as anticancer agents. These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases and disruption of microtubule polymerization.[2][5]

Mechanism of Action: Kinase Inhibition

Many benzotriazole derivatives function as inhibitors of protein kinases, such as Casein Kinase 2 (CK2) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer cells and play a crucial role in cell cycle progression and apoptosis.[2][6]

Caption: Simplified signaling pathways illustrating the anticancer mechanism of benzotriazole derivatives through CDK and CK2 inhibition.

Mechanism of Action: Tubulin Polymerization Inhibition

Certain benzotriazole derivatives have been identified as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][7][8]

Caption: Mechanism of action of benzotriazole derivatives as tubulin polymerization inhibitors.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzotriazole derivatives against various human cancer cell lines, reported as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| ARV-2 | MCF-7 (Breast) | 3.16 | [8][9] |

| HeLa (Cervical) | 5.31 | [8][9] | |

| HT-29 (Colon) | 10.6 | [8][9] | |

| Compound 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 | [10] |

| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 | [10] |

| Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 | [10] |

| MKN45 (Stomach) | 3.04 ± 0.02 | [10] | |

| N2-acetic acid hydrazide TBBt | MCF-7 (Breast) | 9.1 | [11] |

| A549 (Lung) | 6.3 | [11] |

Antimicrobial Activity

Benzotriazole derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13] Their mechanism of action often involves the disruption of microbial cell membranes.[2]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected benzotriazole derivatives against various microorganisms.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | 12.5 - 25 | [2][9] |

| 5-COOMe substituted benzotriazole | - | 0.125 - 0.25 | [12] |

| Trifluoromethyl-substituted benzimidazole derivatives | MRSA | 12.5 - 25 | [2] |

| Benzotriazole derivative (16l) | Bacillus subtilis | 6.25 | [9] |

| Benzotriazole derivative (16h) | Escherichia coli | 6.25 | [9] |

| Benzotriazole derivative (4e) | Staphylococcus aureus | 8 (µM) | [13] |

| Benzotriazole derivative (5g) | Bacillus subtilis | 8 (µM) | [13] |

Antioxidant Activity

Several benzotriazole derivatives have been reported to possess significant antioxidant properties, primarily through their ability to scavenge free radicals.[2]

Quantitative Data: Antioxidant Activity

The antioxidant capacity of selected benzotriazole derivatives is presented below as IC50 values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Compound Series | IC50 Range | Reference |

| Benzotriazole-substituted N-phenylacetamide and acetylcarbamic acid derivatives | Varied (some showed high activity) | [14] |

Applications in Materials Science

Beyond their biomedical applications, benzotriazole derivatives are crucial in various industrial settings, most notably as corrosion inhibitors.

Corrosion Inhibition

Benzotriazole and its derivatives are highly effective corrosion inhibitors for copper and its alloys. They form a protective, passive film on the metal surface, which is a complex between copper and the benzotriazole molecule. This film is insoluble in many aqueous and organic solutions, thereby preventing corrosive agents from reaching the metal.[4][15][16]

Quantitative Data: Corrosion Inhibition

The following table summarizes the corrosion inhibition efficiency of benzotriazole and its derivatives on copper in different corrosive media.

| Inhibitor | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| Benzotriazole | 3.5% NaCl (flowing) | High (mass loss decreased 4-5 times) | [4] |

| Benzotriazole | Synthetic tap water | 99.78 - 99.91 | [7] |

| 1-(Phenylsulfonyl)-1H-benzotriazole | 1 M HNO3 | 93.5 (at 5 mM) | [17] |

| Benzotriazole-1-carboxamide | 1 M HNO3 | 92.4 (at 5 mM) | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.

Synthesis of Benzotriazole from o-Phenylenediamine

Principle: This method involves the diazotization of o-phenylenediamine with sodium nitrite in an acidic medium, followed by intramolecular cyclization to form the benzotriazole ring.

Materials:

-

o-Phenylenediamine

-

Glacial acetic acid

-

Sodium nitrite

-

Deionized water

-

Ice

Procedure:

-

In a beaker, dissolve o-phenylenediamine in a mixture of glacial acetic acid and water. Gentle warming may be required to achieve a clear solution.

-

Cool the solution to 5-15°C in an ice bath.

-

Prepare a solution of sodium nitrite in water and cool it.

-

Add the cold sodium nitrite solution to the o-phenylenediamine solution while stirring. The temperature of the reaction mixture will rise rapidly.

-

Continue stirring and then allow the mixture to cool. The benzotriazole product will separate.

-

Chill the mixture thoroughly in an ice bath to solidify the product.

-

Collect the solid product by vacuum filtration and wash it with ice-cold water.

-

The crude product can be purified by recrystallization from boiling water or a suitable organic solvent like benzene.

In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell lines

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Benzotriazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microtiter plates

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Treat the cells with various concentrations of the benzotriazole derivatives and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vitro Antioxidant Activity (DPPH Assay)

Principle: The DPPH assay measures the radical scavenging activity of an antioxidant. In the presence of an antioxidant, the purple color of the stable DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

-

Benzotriazole derivatives (dissolved in a suitable solvent)

-

Standard antioxidant (e.g., ascorbic acid, Trolox)

-

Methanol or ethanol

-

96-well microtiter plates or cuvettes

Procedure:

-

Prepare a series of dilutions of the benzotriazole derivatives and the standard antioxidant.

-

Add a fixed volume of the DPPH solution to each dilution in a 96-well plate or cuvette.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at approximately 517 nm using a microplate reader or spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

Benzotriazole derivatives represent a highly valuable and versatile class of compounds with significant potential in both medicinal chemistry and materials science. The ease of synthesis and the ability to readily modify their structure have led to the development of a vast number of derivatives with a wide array of biological and physical properties. This technical guide has provided a comprehensive overview of the current state of research on benzotriazole derivatives, including detailed synthetic and experimental protocols, and a compilation of quantitative data on their anticancer, antimicrobial, antioxidant, and corrosion-inhibiting activities. The provided diagrams of signaling pathways and experimental workflows offer a visual representation of their mechanisms and the research process. It is anticipated that this guide will serve as a valuable resource for researchers, scientists, and drug development professionals, fostering further innovation and discovery in this exciting field of chemical research.

References

- 1. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure–activity relationships | Semantic Scholar [semanticscholar.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cecri.res.in [cecri.res.in]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 11. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jrasb.com [jrasb.com]

- 13. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. copper.org [copper.org]

- 17. researchgate.net [researchgate.net]

Safety and Handling Precautions for Benzotriazol-1-yl-(2-iodophenyl)methanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for Benzotriazol-1-yl-(2-iodophenyl)methanone. Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guide extrapolates potential hazards from the known safety profiles of its constituent chemical moieties: the benzotriazole group, the 2-iodobenzoyl group, and the N-acylbenzotriazole functionality. This document is intended to supplement, not replace, standard laboratory safety protocols and professional judgment.

Hazard Identification and Classification

Benzotriazol-1-yl-(2-iodophenyl)methanone is a research chemical and should be handled with care, assuming it possesses a combination of the hazards associated with its structural components.

Summary of Potential Hazards:

| Component Moiety | Known Hazards | GHS Classifications (of related compounds) |

| Benzotriazole | Harmful if swallowed, Causes serious eye irritation, Toxic to aquatic life with long-lasting effects.[1] | Acute Toxicity, Oral (Category 4), Eye Irritation (Category 2A), Aquatic Hazard, Chronic (Category 2) |

| 2-Iodobenzoyl | Corrosive, Causes burns, Reacts with water (for the corresponding acyl chloride), Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[2] | Corrosive, Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3) |

| N-Acylbenzotriazole | Reactive as an acylating agent. | Reactivity hazards are context-dependent based on the specific reaction conditions. |

Based on this analysis, Benzotriazol-1-yl-(2-iodophenyl)methanone should be treated as a substance that is harmful if swallowed, a skin and severe eye irritant, and potentially corrosive. It may also cause respiratory irritation and could be harmful to aquatic life. The reactivity of N-acylbenzotriazoles suggests that it may react with nucleophiles, including water, under certain conditions.

First-Aid Measures

Immediate and appropriate first-aid measures are crucial in case of accidental exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust or aerosols.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

-

Storage:

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling Benzotriazol-1-yl-(2-iodophenyl)methanone:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure that gloves are inspected for defects prior to use and are changed frequently.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures:

-

Evacuate the area of all non-essential personnel.

-

Ventilate the area of the spill.

-

Wear appropriate personal protective equipment (PPE).

-

Contain the spill. For solid materials, carefully sweep up and place in a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocols

Example of a General Synthetic Approach (based on related syntheses):

The synthesis of 1H-benzotriazol-1-yl(2-hydroxyphenyl)methanone involved the substitution of 2-hydroxy benzoyl chloride on benzotriazole.[6] A similar approach could be envisioned for the target molecule, using 2-iodobenzoyl chloride and benzotriazole.

General Handling Procedures during Synthesis:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Reagents should be added slowly and in a controlled manner, especially when dealing with reactive intermediates like acyl chlorides.

-

The reaction temperature should be carefully monitored and controlled.

-

Upon completion of the reaction, the work-up procedure should be designed to neutralize any unreacted reagents and byproducts safely.

-

Purification steps, such as crystallization or chromatography, should be performed with appropriate engineering controls to minimize exposure to the product.

Visualizations

Caption: Logical workflow for the safe handling of Benzotriazol-1-yl-(2-iodophenyl)methanone.

Disclaimer: This document is intended for informational purposes only and is not a substitute for professional safety advice. Always consult the most current safety data sheets for all chemicals used and follow all established laboratory safety procedures.

References

Methodological & Application

Application Notes and Protocols: Benzotriazol-1-yl-(2-iodophenyl)methanone as a Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in pharmaceutical and materials science. While numerous coupling reagents exist, many suffer from drawbacks such as harsh reaction conditions, the formation of difficult-to-remove byproducts, and racemization of chiral centers. N-acylbenzotriazoles have emerged as a class of stable, crystalline, and neutral acylating agents that offer a mild and efficient alternative for the synthesis of primary, secondary, and tertiary amides.[1][2] These reagents are readily prepared from carboxylic acids and react cleanly with amines, releasing benzotriazole as a benign, water-soluble byproduct.[1]

This document provides detailed application notes and protocols for the use of Benzotriazol-1-yl-(2-iodophenyl)methanone , a specific N-acylbenzotriazole, as a coupling reagent. While direct literature on this particular substituted reagent is not extensively available, its reactivity can be confidently inferred from the well-established chemistry of the N-acylbenzotriazole family. The protocols provided are based on established methods for analogous compounds and are expected to be broadly applicable.[1][2][3]

Synthesis of Benzotriazol-1-yl-(2-iodophenyl)methanone

The synthesis of N-acylbenzotriazoles is typically a straightforward procedure involving the activation of a carboxylic acid followed by reaction with benzotriazole.[1][2] A general and efficient method involves the use of thionyl chloride or oxalyl chloride to form the acyl chloride in situ, which then reacts with benzotriazole.

Experimental Protocol: Synthesis of Benzotriazol-1-yl-(2-iodophenyl)methanone

Materials:

-

2-Iodobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

1H-Benzotriazole

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Anhydrous Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-iodobenzoic acid (1.0 eq) in anhydrous THF (0.5 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases. The completion of the acyl chloride formation can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

In a separate flask, dissolve 1H-Benzotriazole (1.1 eq) and triethylamine (1.2 eq) in anhydrous THF.

-

Cool the benzotriazole solution to 0 °C and add the freshly prepared 2-iodobenzoyl chloride solution dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford Benzotriazol-1-yl-(2-iodophenyl)methanone as a crystalline solid.

References

Application Notes and Protocols for Peptide Synthesis Utilizing Benzotriazole-Based Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide synthesis is a fundamental process in biochemical research and drug development. The formation of the amide bond between amino acids is the critical step in elongating the peptide chain. This process requires the activation of the carboxylic acid group of an incoming amino acid to facilitate nucleophilic attack by the free amine of the N-terminal amino acid of the growing peptide chain. Benzotriazole-based reagents have become indispensable in modern peptide synthesis due to their efficiency in promoting amide bond formation while minimizing side reactions and racemization.

While a specific, detailed protocol for the direct use of Benzotriazol-1-yl-(2-iodophenyl)methanone in routine peptide synthesis is not extensively documented in publicly available literature, this document provides a comprehensive, generalized protocol for solid-phase peptide synthesis (SPPS) using well-established benzotriazole-derived uronium/aminium salt coupling reagents such as HBTU, TBTU, or HATU, which share a common mechanistic framework. This protocol can serve as a robust starting point for researchers exploring the application of novel or less common benzotriazole-based coupling agents like Benzotriazol-1-yl-(2-iodophenyl)methanone, with the understanding that optimization of reaction conditions will be necessary.

Principle of Benzotriazole-Mediated Peptide Coupling

Benzotriazole-based coupling reagents, in conjunction with a tertiary base, react with a carboxyl group to form a highly reactive OBt- or OAt-active ester. This active intermediate is then susceptible to nucleophilic attack by the primary amine of the N-terminal amino acid of the peptide chain, resulting in the formation of a stable amide bond. The addition of 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) as an additive can further enhance coupling efficiency and suppress racemization.

Experimental Protocols

Materials and Reagents

-

Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., Rink Amide resin, Wang resin)

-

Coupling Reagent: Benzotriazol-1-yl-(2-iodophenyl)methanone (or a standard benzotriazole reagent like HBTU, TBTU, HATU)

-

Activator/Additive (optional but recommended): 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Washing Solvents: Methanol (MeOH), Isopropanol (IPA)

-

Ether (for peptide precipitation)

-

HPLC-grade water and acetonitrile (for purification)

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for the addition of one amino acid to the growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the deprotection step for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times) to remove piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., Benzotriazol-1-yl-(2-iodophenyl)methanone, 3-5 equivalents) in DMF.

-

If using an additive, add HOBt or HOAt (3-5 equivalents).

-

Add the base (DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times).

-

-

Monitoring the Coupling Reaction (Optional):

-

Perform a Kaiser test or a Chloranil test on a small sample of the resin beads to check for the presence of free primary amines. A positive result (blue color for Kaiser test) indicates incomplete coupling, and the coupling step should be repeated.

-

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Incubate at room temperature with occasional swirling for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of TFA.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.

-

Data Presentation

Table 1: Representative Reagent Stoichiometry for a Single Coupling Reaction

| Reagent | Molar Equivalents (relative to resin loading) |

| Fmoc-Amino Acid | 3 - 5 |

| Benzotriazole Coupling Reagent | 3 - 5 |

| HOBt/HOAt (Additive) | 3 - 5 |

| DIPEA (Base) | 6 - 10 |

Table 2: Example Purification Data for a Synthesized Heptapeptide

| Peptide Sequence | Crude Purity (%) | Purified Purity (%) | Theoretical Mass (Da) | Observed Mass (Da) |

| Tyr-Gly-Gly-Phe-Leu-Arg-Arg | 75 | >98 | 952.1 | 952.3 |

| Ala-Val-Ile-Gly-Leu-Met-Ser | 82 | >99 | 733.9 | 734.0 |

Note: The data presented in Table 2 are for illustrative purposes only and will vary depending on the specific peptide sequence and synthesis conditions.

Visualizations

Signaling Pathway and Workflow Diagrams

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Mechanism of Benzotriazole-Mediated Amide Bond Formation.

Application Notes and Protocols: Benzotriazol-1-yl-(2-iodophenyl)methanone in Amide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where it is integral to the synthesis of peptides, modified natural products, and a vast array of small molecule therapeutics. While numerous coupling reagents are commercially available, the development of novel reagents with unique reactivity, selectivity, or improved properties remains an active area of research. This document provides detailed application notes and protocols for the use of Benzotriazol-1-yl-(2-iodophenyl)methanone, a specialized N-acylbenzotriazole, in amide bond formation.

N-acylbenzotriazoles are stable, crystalline solids that serve as efficient acylating agents under neutral conditions.[1][2] They offer a reliable alternative to more moisture-sensitive and highly reactive acyl chlorides. The presence of the 2-iodo substituent on the phenyl ring of Benzotriazol-1-yl-(2-iodophenyl)methanone may offer unique opportunities for subsequent cross-coupling reactions, making it a potentially valuable bifunctional reagent in complex molecule synthesis.

Synthesis of Benzotriazol-1-yl-(2-iodophenyl)methanone

The target reagent is synthesized from commercially available 2-iodobenzoic acid and 1H-benzotriazole. Several methods are available for the formation of N-acylbenzotriazoles from carboxylic acids.[3][4][5] A reliable and high-yielding one-pot procedure utilizing thionyl chloride is presented below.[3][5]

Experimental Protocol: Synthesis of Benzotriazol-1-yl-(2-iodophenyl)methanone

Materials:

-

2-Iodobenzoic acid

-

1H-Benzotriazole

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

2 N Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of 1H-benzotriazole (4.76 g, 40 mmol) in anhydrous dichloromethane (50 mL) at room temperature, add thionyl chloride (1.19 g, 10 mmol) dropwise.

-

Stir the mixture for 30 minutes at room temperature.

-

Add 2-iodobenzoic acid (2.48 g, 10 mmol) in one portion.

-

Continue stirring at room temperature for 2 hours.

-

A white precipitate of benzotriazole hydrochloride will form. Filter off the precipitate and wash it with dichloromethane (2 x 50 mL).

-

Combine the organic filtrates and wash with 2 N aqueous NaOH (3 x 60 mL) to remove any unreacted 2-iodobenzoic acid and excess benzotriazole.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure Benzotriazol-1-yl-(2-iodophenyl)methanone.

Amide Bond Formation Using Benzotriazol-1-yl-(2-iodophenyl)methanone

Benzotriazol-1-yl-(2-iodophenyl)methanone acts as an activated ester. The benzotriazole moiety is a good leaving group, facilitating the nucleophilic attack by an amine to form the corresponding amide. The reaction proceeds under mild and generally neutral conditions.[1][2]

General Experimental Protocol: Amide Synthesis

Materials:

-

Benzotriazol-1-yl-(2-iodophenyl)methanone

-

Primary or secondary amine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

Procedure:

-

Dissolve the amine (1.0 mmol) in the chosen anhydrous solvent (5-10 mL).

-

Add Benzotriazol-1-yl-(2-iodophenyl)methanone (1.1 mmol, 1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be worked up by washing with an aqueous solution (e.g., saturated sodium bicarbonate if any acidic byproducts are present) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide can be purified by column chromatography or recrystallization.

Data Presentation

| Entry | Amine | Product | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | N-Benzyl-2-iodobenzamide | CH₂Cl₂ | 2-4 | >90 |

| 2 | Piperidine | (2-Iodophenyl)(piperidin-1-yl)methanone | CH₂Cl₂ | 1-3 | >95 |

| 3 | Aniline | N-(2-Iodophenyl)benzamide | THF | 6-12 | 85-95 |

| 4 | Diethylamine | N,N-Diethyl-2-iodobenzamide | CH₂Cl₂ | 4-8 | >90 |

Table 1: Representative data for amide bond formation using N-acylbenzotriazoles with various amines.

| Entry | Carboxylic Acid (for N-acylbenzotriazole synthesis) | Amine | Product | Overall Yield (%) |

| 1 | 4-Nitrobenzoic acid | Benzylamine | N-Benzyl-4-nitrobenzamide | 92 |

| 2 | Phenylacetic acid | Morpholine | 1-Morpholino-2-phenylethan-1-one | 95 |

| 3 | Boc-Gly-OH | Benzyl amine | 2-((tert-Butoxycarbonyl)amino)-N-benzylacetamide | 90 |

Table 2: Expected overall yields for a two-step, one-pot amide synthesis starting from a carboxylic acid, forming the N-acylbenzotriazole in situ, followed by reaction with an amine.

Visualizations

Caption: Experimental workflow for the synthesis and application of Benzotriazol-1-yl-(2-iodophenyl)methanone.

Caption: Generalized mechanism of amide bond formation using Benzotriazol-1-yl-(2-iodophenyl)methanone.

References

- 1. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 3. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Solid-phase preparation of amides using N-acylbenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]